REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[N:9][CH:10]=1)=[O:4].[Li+].[OH-]>>[CH:11]1([C:8]2[N:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][N:7]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:1.2|
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Name
|
2-cyclohexyl-pyrimidine-5-carboxylic acid methyl ester
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NC(=NC1)C1CCCCC1
|
Name
|
|
Quantity
|
4.39 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
MeOH is evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the aqueous solution is treated with 3 N HCl
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=NC=C(C=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |